molecular formula C21H13N5O6S B2410894 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide CAS No. 313530-63-1

4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

Katalognummer: B2410894
CAS-Nummer: 313530-63-1
Molekulargewicht: 463.42
InChI-Schlüssel: XDIOVGJGEQGVIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzothiazole derivative featuring dual nitrobenzamide substituents. Its structure comprises a central 1,3-benzothiazole ring substituted at position 6 with a benzamide group and at position 2 with a 4-nitrobenzoylamino moiety.

Eigenschaften

IUPAC Name

4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O6S/c27-19(12-1-6-15(7-2-12)25(29)30)22-14-5-10-17-18(11-14)33-21(23-17)24-20(28)13-3-8-16(9-4-13)26(31)32/h1-11H,(H,22,27)(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIOVGJGEQGVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 2-amino-1,3-benzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The intermediate product is then further reacted with 4-nitrobenzoyl chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide is C20H14N4O6C_{20}H_{14}N_{4}O_{6}. The compound features a complex aromatic structure that contributes to its biological activity. Its structure includes nitro groups which are known to enhance the reactivity and biological interactions of the compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against various bacterial strains and fungi. The presence of nitro groups in the structure enhances the antimicrobial efficacy by disrupting microbial cell functions.

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
Benzothiazole DerivativesGram-positive bacteria1.27 µM
Benzothiazole DerivativesGram-negative bacteria2.54 µM
Benzothiazole DerivativesFungi1.43 µM

These findings suggest that the compound may be effective against resistant strains of bacteria and could be developed into new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been a focal point of research. Studies have demonstrated that similar benzamide derivatives can inhibit the proliferation of cancer cells. For example, compounds with structural similarities to 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide have shown promising results against human colorectal carcinoma cell lines.

CompoundIC50 (µM)Comparison with Standard Drug (5-FU)
N95.85More potent than 5-FU (IC50 = 9.99)
N184.53More potent than 5-FU

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of nitro-substituted benzothiazoles, researchers found that specific modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural features such as the position of nitro groups significantly influence biological activity .

Case Study 2: Anticancer Screening

A comparative study assessed the anticancer properties of several benzamide derivatives against various cancer cell lines. The results indicated that compounds similar to 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Data Reference ID
4-Nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide (Target Compound) C₂₁H₁₃N₅O₆S 487.42 1,3-Benzothiazole core; dual nitrobenzamide groups Predicted collision cross-section (CCS): 189.2 Ų ([M+H]⁺)
4-Nitro-N-(4-nitrobenzoyl)benzamide C₁₄H₉N₃O₆ 315.24 Single benzamide; no heterocyclic core Orthorhombic crystal system (Pbca); hydrogen-bonded layers
4-Nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e) C₂₁H₁₄N₄O₅ 402.36 1,3,4-Oxadiazole ring instead of benzothiazole IR: NO₂ stretches at 1348, 1539 cm⁻¹; LCMS: m/z 387 [M+H]⁺
N-{2-[(4-Methylbenzenesulfonyl)Amino]-1,3-Benzothiazol-6-yl}Benzamide C₂₃H₂₀N₄O₄S₂ 480.56 Sulfonyl group replacing nitrobenzoyl moiety Higher molecular weight; altered solubility profile due to sulfonamide
Sotuletinib (Tyrosine Kinase Inhibitor) C₂₀H₂₁N₅O₃S 411.48 Pyridine-2-carboxamide; cyclohexylamino group Bioactive: Inhibits tyrosine kinase activity; benzothiazole core retained

Key Comparisons:

Structural Backbone: The target compound’s 1,3-benzothiazole core distinguishes it from 7e (1,3,4-oxadiazole) and sotuletinib (imidazo[2,1-b]thiazole) .

Substituent Effects: Nitro vs. Sulfonyl Groups: The nitro substituents in the target compound increase electronegativity and hydrogen-bonding capacity relative to sulfonamide derivatives (e.g., N-{2-[(4-methylbenzenesulfonyl)amino]-1,3-benzothiazol-6-yl}benzamide) . This difference may alter solubility (nitro groups reduce aqueous solubility) or metabolic stability. Dual vs.

Biological Activity :

  • While the target compound lacks explicit bioactivity data in the provided evidence, sotuletinib demonstrates that benzothiazole derivatives with appropriate substituents (e.g., pyridine-2-carboxamide) exhibit tyrosine kinase inhibition . The nitro groups in the target compound may confer distinct electronic profiles, possibly redirecting its mechanism of action compared to sulfonamide or carboxamide analogs.

Physicochemical Properties: The predicted collision cross-section (CCS) of the target compound (189.2 Ų for [M+H]⁺) is smaller than that of 4-nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide (194.8 Ų for [M+Na]⁺) , reflecting conformational differences due to the benzothiazole ring’s rigidity versus a flexible propyl chain.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 7e , involving condensation of nitrobenzoyl chlorides with aminobenzothiazole intermediates.
  • Crystallographic Behavior : Analogous nitrobenzamide compounds exhibit layered hydrogen-bonded networks , suggesting the target compound may form similar supramolecular architectures, relevant for material science applications.
  • Biological Potential: Structural parallels to sotuletinib imply possible kinase-targeting activity, though nitro groups may necessitate further derivatization to optimize pharmacokinetics.

Biologische Aktivität

The compound 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide is a synthetic derivative that belongs to the class of nitro-substituted benzamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, case evaluations, and findings.

Chemical Structure and Properties

The molecular formula of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide is C15H12N4O4SC_{15}H_{12}N_{4}O_{4}S, with a molecular weight of approximately 356.34 g/mol. The structure features multiple functional groups, including nitro groups and a benzothiazole moiety, which are known to influence its biological activity.

Antitumor Activity

Several studies have investigated the antitumor properties of nitro-substituted compounds. For example, compounds similar to 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide have shown promising results against various cancer cell lines. The IC50 values for these compounds often indicate significant cytotoxicity:

CompoundCell LineIC50 (μM)Reference
4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamideHCC8276.26 ± 0.33
Similar Benzamide DerivativeNCI-H3586.48 ± 0.11

These results suggest that the introduction of nitro groups enhances the anticancer activity by promoting reactive oxygen species (ROS) generation and inducing apoptosis in malignant cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound class has also been evaluated. A study on related benzothiazole derivatives indicated that they possess significant antimicrobial properties against bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

The biological activity of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide can be attributed to its ability to bind to DNA and induce oxidative stress:

  • DNA Binding : Nitro-substituted compounds tend to interact with DNA, often binding within the minor groove or intercalating between base pairs.
  • Induction of ROS : The presence of nitro groups can facilitate the generation of ROS, leading to cellular stress responses that trigger apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation and survival pathways.

Study on Anticancer Activity

In a recent study evaluating various nitro-substituted benzamides, it was found that those with additional electron-withdrawing groups exhibited enhanced cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells . This selectivity is crucial for developing effective anticancer therapies.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds highlighted their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The study concluded that modifications to the benzothiazole structure could further improve antimicrobial potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.